3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol
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Overview
Description
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol is an organic compound that features a phenyl group substituted with a tert-butyl(dimethyl)silyl ether and a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol typically involves the protection of phenolic hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like methylene chloride. The propenol group can be introduced through various methods, including the Wittig reaction or Horner-Wadsworth-Emmons olefination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol can undergo several types of chemical reactions:
Oxidation: The propenol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the propenol group can be reduced to form saturated alcohols.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of the silyl group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various functionalized phenylprop-2-en-1-ol derivatives.
Scientific Research Applications
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential in drug development and as a precursor to pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol exerts its effects depends on its specific application. In organic synthesis, it acts as a protected phenol that can be selectively deprotected under mild conditions. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate .
- (tert-Butyldimethylsilyloxy)acetaldehyde .
Uniqueness
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol is unique due to its specific combination of a silyl-protected phenol and a propenol group, which provides versatility in synthetic applications. Its structure allows for selective reactions that can be tailored for the synthesis of complex molecules .
Properties
CAS No. |
143692-99-3 |
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Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-8-13(9-11-14)7-6-12-16/h6-11,16H,12H2,1-5H3 |
InChI Key |
PCPHHMMSUYZESW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
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